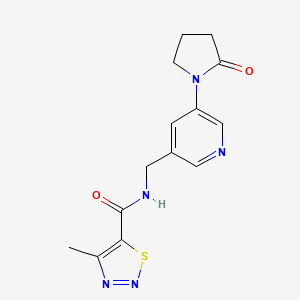

4-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S/c1-9-13(22-18-17-9)14(21)16-7-10-5-11(8-15-6-10)19-4-2-3-12(19)20/h5-6,8H,2-4,7H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYOABUPBAKHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 353.40 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological properties, combined with a pyridine moiety and a pyrrolidine derivative.

Anticancer Activity

Research indicates that compounds containing thiadiazole and pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values for these activities were reported in the range of 10–20 µM, indicating promising potential as an anticancer agent .

- Mechanistic Insights : The anticancer mechanism may involve the induction of apoptosis and cell cycle arrest. Specifically, studies have reported that related compounds can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains:

- Activity Against Mycobacterium tuberculosis : Similar thiadiazole derivatives have shown activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.5 µg/mL .

- Broad-Spectrum Antimicrobial Effects : In vitro studies indicated that the compound could inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Table 1: Biological Activity Summary

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth in both breast and colon cancer models. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity against Mycobacterium tuberculosis. The compound was tested against both wild-type and resistant strains, showing effective inhibition at low concentrations. This suggests potential for further development as an antitubercular agent.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Preliminary studies indicate that compounds containing thiadiazole and pyridine derivatives exhibit significant anticancer properties. These compounds may inhibit specific kinases involved in cancer cell proliferation. For instance, similar structures have been linked to the modulation of enzyme activity that leads to antiproliferative effects in various cancer cell lines.

- Antimicrobial Properties : Thiadiazole derivatives have shown promise as antimicrobial agents. Research has demonstrated that modifications to the thiadiazole ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that 4-methyl-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide could be evaluated for its potential as an antibiotic .

- Neurological Applications : Given its structural similarity to known neuroactive compounds, this molecule may have applications in treating neurological disorders. Compounds with a pyrrolidine structure are often explored for their effects on neurotransmitter systems, which could lead to developments in treatments for conditions such as anxiety and depression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiadiazole ring and subsequent functionalization. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Case Study 1: Anticancer Activity

A study investigated a series of thiadiazole derivatives similar to this compound for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications led to increased potency against breast cancer cells, highlighting the importance of structural variations in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of thiadiazole derivatives revealed that compounds with similar functional groups exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study suggested that the incorporation of a pyridine ring could enhance the binding affinity to bacterial targets, thus improving efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Key Observations:

- Substituent Effects :

- Amide vs. Thioamide : Pyrazole carbothioamides (C=S) exhibit stronger antimycobacterial activity than carboxamides (C=O), suggesting sulfur’s role in target engagement.

Research Findings and Implications

- Metabolic Stability : The 2-oxopyrrolidin-1-yl group in the target may reduce oxidative metabolism compared to unsubstituted pyrrolidines, as lactams are less prone to CYP450-mediated degradation .

- Selectivity: The pyridin-3-ylmethyl substituent could confer selectivity over off-target receptors (e.g., adenosine receptors) compared to 4-pyridinyl derivatives .

- Toxicity Risks : Thiadiazoles are associated with hepatotoxicity in some analogues, necessitating in vitro cytotoxicity profiling (e.g., HepG2 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.